Methyl L-isoleucinate
Overview
Description
Methyl L-isoleucinate is an organic compound with the molecular formula C7H15NO2. It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with methanol. This compound is a colorless, transparent liquid and is known for its role in various biochemical and industrial applications .
Mechanism of Action
Target of Action
L-isoleucine, a compound structurally similar to Methyl L-isoleucinate, is an essential amino acid used in the biosynthesis of proteins . It’s likely that this compound might interact with similar targets.
Mode of Action
As an amino acid, L-isoleucine is incorporated into proteins, influencing their structure and function . This compound might have a similar mode of action.
Biochemical Pathways
L-isoleucine is involved in several metabolic pathways, including protein synthesis and glucose-alanine cycle . This compound might be involved in similar pathways.
Pharmacokinetics
Amino acids like L-isoleucine are absorbed by the small intestine and transported to the liver where they can be used for protein synthesis or energy production . The ADME properties of this compound might be similar.
Result of Action
The incorporation of amino acids like L-isoleucine into proteins can influence cellular functions, including cell growth, repair, and maintenance . This compound might have similar effects.
Action Environment
The action of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules . These factors might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl L-isoleucinate can be synthesized through the esterification of L-isoleucine with methanol. One common method involves reacting methyl formate with L-isoleucine under acidic conditions to produce this compound . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of L-isoleucine and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated, and the product is distilled to obtain pure this compound. The efficiency of this process is enhanced by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Methyl L-isoleucinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
Methyl L-isoleucinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Methyl L-isoleucinate can be compared with other similar compounds such as:
- Methyl L-valine ester
- Methyl L-leucinate
- Methyl L-alanine ester
Uniqueness: this compound is unique due to its specific structure and the presence of a branched-chain amino acid moiety. This structural feature imparts distinct biochemical properties, making it valuable in various applications. Compared to its analogs, this compound exhibits unique reactivity and interaction with biological systems .
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields
Properties
IUPAC Name |
methyl (2S,3S)-2-amino-3-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18598-74-8 (hydrochloride) | |
Record name | Isoleucine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40948634 | |
Record name | Methyl isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-46-0 | |
Record name | L-Isoleucine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2577-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoleucine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-isoleucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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